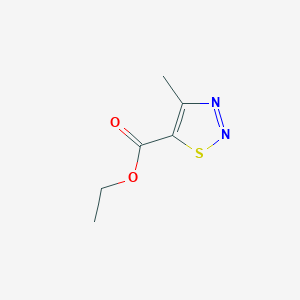

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

説明

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS: 18212-20-9) is a heterocyclic compound with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.20 g/mol . It is synthesized via the Hurd-Mori method, a well-established route for thiadiazole derivatives, starting from diethyl carbonate and hydrazine hydrate . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing antifungal 1,2,4-triazole derivatives . Key physicochemical properties include:

Its structural features—a thiadiazole core with a methyl group at position 4 and an ester moiety at position 5—confer reactivity for further functionalization, such as hydrazide formation or nucleophilic substitution .

特性

IUPAC Name |

ethyl 4-methylthiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPXTXGCMLOXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374539 | |

| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-20-9 | |

| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Components and Conditions

-

Reactants :

-

Ethyl 3-oxobutanoate (β-keto ester): Provides the carbon backbone and ester functionality.

-

Ethyl hydrazinecarboxylate : Introduces the hydrazine moiety required for ring formation.

-

-

Sulfur Source : Thionyl chloride (SOCl₂) or hydrogen sulfide (H₂S) facilitates cyclization by incorporating sulfur into the ring.

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF) is typically employed to ensure optimal reactivity.

-

Temperature : Reactions are conducted under reflux conditions (70–80°C) to accelerate cyclization.

Stepwise Procedure

-

Hydrazone Formation : Ethyl 3-oxobutanoate reacts with ethyl hydrazinecarboxylate to form a hydrazone intermediate.

-

Cyclization : The hydrazone undergoes sulfur-assisted cyclization, yielding the 1,2,3-thiadiazole ring.

-

Isolation : The crude product is purified via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate).

Representative Reaction Scheme:

Mechanistic Insights

The Hurd-Mori reaction proceeds via a two-step mechanism:

-

Hydrazone Intermediate Formation :

The carbonyl group of ethyl 3-oxobutanoate reacts with the amino group of ethyl hydrazinecarboxylate, forming a hydrazone. This step is reversible and highly dependent on solvent polarity. -

Thiadiazole Ring Closure :

Sulfur incorporation occurs through nucleophilic attack by a sulfur species (e.g., SCl₂ from SOCl₂) at the α-carbon of the hydrazone, followed by cyclization and elimination of water. The ester group remains intact, stabilizing the aromatic thiadiazole system.

Analytical Characterization

This compound is rigorously characterized using spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Approaches

While the Hurd-Mori method dominates the literature, alternative routes are limited. One potential variant involves:

化学反応の分析

Types of Reactions: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The ester group can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or hydrazines can be used for substitution reactions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted thiadiazole derivatives

科学的研究の応用

Antimicrobial Activity

One of the most significant applications of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is its antimicrobial properties. Research indicates that derivatives of this compound exhibit varying degrees of activity against a range of bacteria.

Case Study: Antimicrobial Derivatives

A study evaluated several derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, including this compound. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antimicrobial efficacy .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | 1.95 - 15.62 | 3.91 - 62.5 | Strong |

| Nitrofurantoin | Reference | Reference | Baseline |

This demonstrates the potential for developing new antimicrobial agents based on this compound.

Medicinal Chemistry

This compound is also explored for its role in medicinal chemistry as a scaffold for synthesizing bioactive molecules.

Applications in Drug Development

Research has shown that compounds containing the thiadiazole moiety can act as effective elicitors with systemic acquired resistance in plants and have potential therapeutic effects in humans . The structural versatility allows for modifications that can enhance bioactivity against specific targets.

Agricultural Applications

In agriculture, derivatives of this compound are being studied for their potential to enhance plant resistance to pathogens.

Case Study: Elicitors in Plant Defense

A study highlighted the synthesis of thiadiazole derivatives that act as elicitors to trigger plant defense mechanisms against various pathogens . The application of these compounds can lead to improved crop yields and reduced reliance on chemical pesticides.

Laboratory Applications

In laboratory settings, this compound is used in various biochemical assays and molecular biology techniques.

Utilization in Biochemical Research

The compound serves as a reagent in synthesizing other thiadiazole derivatives and is used in microbiological methods to evaluate microbial resistance and susceptibility . Its role in proteomics research further emphasizes its importance in understanding protein interactions and functions.

作用機序

The mechanism of action of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with biological targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its fungicidal effects. The exact molecular targets and pathways can vary depending on the specific application .

類似化合物との比較

4-Methyl-1,2,3-selenadiazole-5-carboxylic Acid Ethyl Ester

- Molecular Formula : C₆H₈N₂O₂Se

- Molecular Weight : 217.11 g/mol

- Key Difference : Replacement of sulfur with selenium.

- Hydrolysis of this compound yields the corresponding carboxylic acid (75% yield), a pathway less efficient in sulfur analogs .

Ethyl 5-(Phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate

Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate

- Molecular Formula : C₁₂H₁₁N₃O₂S

- Molecular Weight : 261.30 g/mol

- Key Difference : Thiazole core (vs. thiadiazole) with a pyridinyl substituent.

- Impact : The thiazole ring offers greater aromatic stability, while the pyridinyl group enhances metal-coordination capabilities, useful in catalysis or kinase inhibitors .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 172.20 | 117–118 (15 mmHg) | 1.265 | 1.504 |

| 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid ethyl ester | 217.11 | Not reported | Not reported | Not reported |

| Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate | 298.34 | Not reported | Not reported | Not reported |

Key Trends :

生物活性

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (ETMC) is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of ETMC is , with a molecular weight of approximately 172.21 g/mol. It features a thiadiazole ring, which contributes to its bioactive properties. The unique arrangement of functional groups within the compound plays a crucial role in its biological activity.

ETMC exhibits fungicidal activity , which is attributed to its ability to interfere with essential biochemical pathways in fungi. The compound can be synthesized into various derivatives that enhance its efficacy against fungal pathogens. The primary mechanisms include:

- Inhibition of Enzymatic Activity : ETMC and its derivatives may inhibit enzymes critical for fungal survival.

- Disruption of Cellular Processes : The compound can disrupt membrane integrity or metabolic processes within fungal cells.

Biological Activities

Research has demonstrated that ETMC possesses a range of biological activities:

- Antimicrobial Properties : Preliminary studies indicate moderate antimicrobial activity against Gram-positive bacteria and some fungi .

- Antifungal Activity : Derivatives of ETMC have shown significant antifungal effects, making it a candidate for developing new antifungal agents .

- Potential Anticancer Effects : Some studies suggest that modifications to the thiadiazole structure could enhance anticancer activity, although further research is required to confirm these effects .

1. Antimicrobial Activity

A study evaluated the in vitro antimicrobial activity of novel derivatives based on ETMC. The results indicated that these derivatives exhibited potent activity against various bacterial strains, particularly Gram-positive bacteria .

2. Synthesis and Biological Evaluation

Research highlighted the synthesis of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and their evaluation for antimicrobial activity. The study found that several derivatives displayed enhanced lipophilicity and improved antimicrobial properties compared to the parent compound .

Data Table: Biological Activities of this compound Derivatives

| Derivative Name | Activity Type | Target Organisms | Activity Level |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive bacteria | Moderate |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Antifungal | Fungal pathogens | Significant |

| Novel thiadiazole derivatives | Anticancer | Cancer cell lines | Promising |

Q & A

Q. What are the established synthetic routes for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions using precursors like thiosemicarbazides or via modifications of thiadiazole cores. A common approach involves optimizing solvent systems (e.g., ethanol or acetic acid) and catalysts (e.g., sodium acetate) to enhance yield and purity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts . For analogous heterocycles, Gewald-type reactions have been adapted, emphasizing temperature control (reflux conditions) and stoichiometric ratios of reagents .

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

- NMR spectroscopy : Analyze , , and DEPT spectra to confirm substituent positions and ester functionality.

- Mass spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation of the thiadiazole ring and substituent geometry .

- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values.

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

- Store in a cool, dry environment away from oxidizing agents.

Q. How is this compound typically characterized in solubility and stability studies?

Q. What are the primary applications of this compound in medicinal chemistry?

While direct bioactivity data for this compound is limited, structurally related thiadiazoles exhibit:

- Antimicrobial activity : Via inhibition of bacterial cell wall synthesis.

- Anticancer potential : Through apoptosis induction or kinase inhibition.

- Enzyme modulation : As protease or kinase inhibitors .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational models?

- Use SHELXL to refine X-ray data, resolving bond lengths and angles. For example, anisotropic displacement parameters can clarify conformational flexibility in the thiadiazole ring.

- Compare experimental (XRD) and DFT-calculated geometries to identify steric or electronic mismatches. Contradictions may arise from crystal packing effects or solvent interactions .

Q. What strategies mitigate polymorphism or solvatomorphism during crystallization?

- Screen multiple solvents (e.g., ethanol, acetonitrile) and crystallization temperatures.

- Use additives (e.g., seed crystals) to control nucleation.

- Analyze polymorph stability via DSC and PXRD to identify thermodynamically stable forms .

Q. How can synthetic byproducts be identified and minimized?

- LC-MS/MS : Detect trace impurities (<0.1%) and assign structures via fragmentation.

- Reaction optimization : Adjust stoichiometry (e.g., excess carboxylating agents) or use scavengers (e.g., molecular sieves) to suppress side reactions.

- Column chromatography : Employ gradient elution for challenging separations .

Q. What advanced computational methods predict the compound’s reactivity or bioactivity?

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models : Corrogate electronic parameters (HOMO/LUMO energies) with observed bioactivity.

- MD simulations : Assess stability in biological membranes or solvent environments .

Q. How are high-resolution crystallographic datasets processed for disordered structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。